molecular formula C13H24N2O3 B13210963 5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid

5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid

Cat. No.: B13210963
M. Wt: 256.34 g/mol
InChI Key: TWAVFTHLBSTTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid is a complex organic compound with the molecular formula C13H24N2O3 It is characterized by the presence of a pyrrolidine ring, a formamido group, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Attachment of the Formamido Group: The formamido group is introduced through a formylation reaction, where a formylating agent reacts with the pyrrolidine ring.

    Formation of the Hexanoic Acid Chain: The hexanoic acid chain is synthesized separately and then attached to the pyrrolidine ring through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Hexanoic Acid Derivatives: Compounds with a hexanoic acid chain, such as caproic acid and its esters.

Uniqueness

5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid is unique due to the combination of its structural features, including the pyrrolidine ring, formamido group, and hexanoic acid chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

5-methyl-3-[(pyrrolidine-3-carbonylamino)methyl]hexanoic acid

InChI

InChI=1S/C13H24N2O3/c1-9(2)5-10(6-12(16)17)7-15-13(18)11-3-4-14-8-11/h9-11,14H,3-8H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

TWAVFTHLBSTTCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)C1CCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.